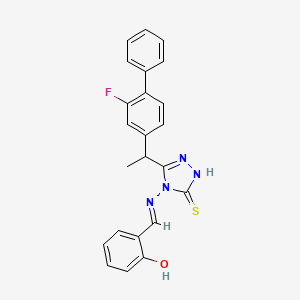
Analgesic agent-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Analgesic agent-1 is a compound used for pain management. It belongs to the class of drugs known as analgesics, which are designed to relieve pain without causing a loss of consciousness. This compound is distinct from anesthetics, which temporarily reduce or eliminate sensation. The primary function of this compound is to alleviate pain by targeting specific pathways in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of analgesic agent-1 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the formation of a key intermediate through a series of reactions such as nitration, reduction, and acetylation. The final step involves coupling the intermediate with another compound under specific reaction conditions, such as controlled temperature and pH, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous-flow synthesis techniques. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions throughout the process. Continuous-flow synthesis also minimizes the risk of side reactions and improves the overall yield of the final product.
化学反应分析
Types of Reactions
Analgesic agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: The replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of new functionalized analogs of the compound.
科学研究应用
Analgesic agent-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways and its potential as a tool for studying pain signaling.
Medicine: Explored for its therapeutic potential in treating various types of pain, including neuropathic and inflammatory pain.
Industry: Utilized in the development of new pain relief formulations and as a reference standard in quality control processes.
作用机制
The mechanism of action of analgesic agent-1 involves its interaction with specific molecular targets in the body. It primarily acts by inhibiting the activity of enzymes involved in the synthesis of pain mediators, such as cyclooxygenase enzymes. By blocking these enzymes, this compound reduces the production of prostaglandins, which are responsible for pain and inflammation. Additionally, it may interact with receptors in the nervous system to modulate pain signaling pathways.
相似化合物的比较
Similar Compounds
Analgesic agent-1 can be compared with other similar compounds, such as:
Acetaminophen: A widely used analgesic and antipyretic agent.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.
Aspirin: Another NSAID known for its pain-relieving and anti-inflammatory effects.
Uniqueness
What sets this compound apart from these similar compounds is its unique mechanism of action and its specific molecular targets. While acetaminophen primarily acts in the central nervous system, and NSAIDs like ibuprofen and aspirin inhibit cyclooxygenase enzymes, this compound may have additional pathways and targets that contribute to its analgesic effects. This uniqueness makes it a valuable compound for further research and development in pain management.
属性
分子式 |
C23H19FN4OS |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
3-[1-(3-fluoro-4-phenylphenyl)ethyl]-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H19FN4OS/c1-15(17-11-12-19(20(24)13-17)16-7-3-2-4-8-16)22-26-27-23(30)28(22)25-14-18-9-5-6-10-21(18)29/h2-15,29H,1H3,(H,27,30)/b25-14+ |
InChI 键 |
MCLUHECSUVDVNX-AFUMVMLFSA-N |
手性 SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NNC(=S)N3/N=C/C4=CC=CC=C4O |
规范 SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NNC(=S)N3N=CC4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
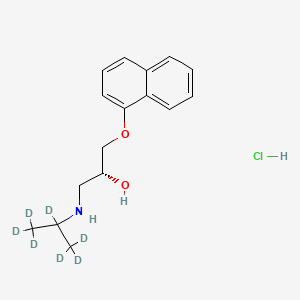
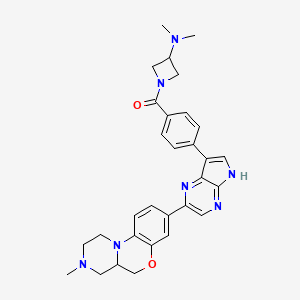

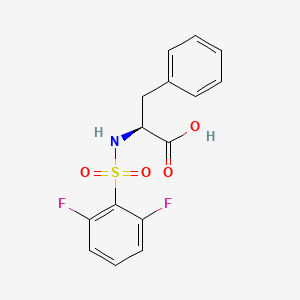

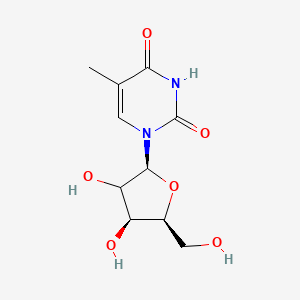
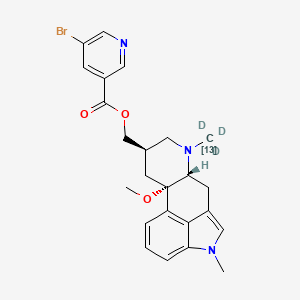
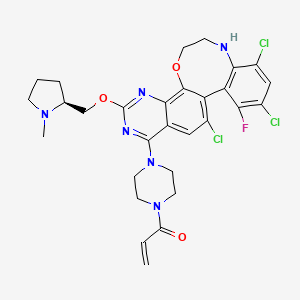
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

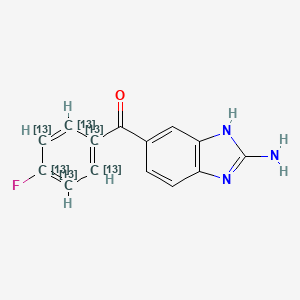
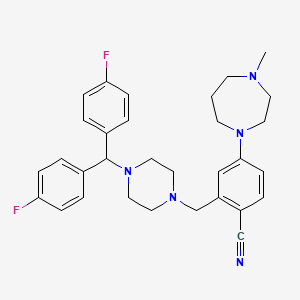
![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)
